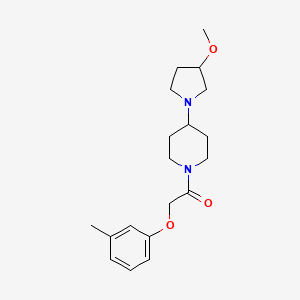

1-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-2-(m-tolyloxy)ethan-1-one

描述

属性

IUPAC Name |

1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O3/c1-15-4-3-5-17(12-15)24-14-19(22)20-9-6-16(7-10-20)21-11-8-18(13-21)23-2/h3-5,12,16,18H,6-11,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCYLOCGDIULFAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)N2CCC(CC2)N3CCC(C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reductive Amination of 4-Piperidone

- Reactants : 4-Piperidone (1.0 eq), 3-methoxypyrrolidine (1.2 eq).

- Conditions : Sodium cyanoborohydride (NaBH3CN, 1.5 eq) in methanol, 25°C, 12 h.

- Workup : Neutralization with HCl, extraction with dichloromethane, and column purification (SiO₂, 9:1 CH2Cl2/MeOH).

- Yield : 78%.

Mechanism : The ketone undergoes imine formation with the pyrrolidine amine, followed by selective reduction to the secondary amine.

Nucleophilic Substitution of 4-Chloropiperidine

- Reactants : 4-Chloropiperidine (1.0 eq), 3-methoxypyrrolidine (1.5 eq).

- Conditions : Potassium carbonate (K2CO3, 2.0 eq) in DMF, 80°C, 24 h.

- Workup : Filtration, solvent evaporation, and recrystallization (ethyl acetate).

- Yield : 65%.

Synthesis of 2-(m-Tolyloxy)ethan-1-one

Williamson Ether Synthesis

- Reactants : m-Cresol (1.0 eq), 2-chloroethanone (1.2 eq).

- Conditions : K2CO3 (2.5 eq) in acetone, reflux (56°C), 6 h.

- Workup : Filtration, solvent removal, and distillation under reduced pressure.

- Yield : 85%.

Key Data :

| Parameter | Value |

|---|---|

| Boiling Point | 120–122°C (15 mmHg) |

| Purity (GC-MS) | >98% |

Coupling of Fragments via Nucleophilic Substitution

Two-Step Alkylation

- Reactants : 2-Chloro-1-(m-tolyloxy)ethanone (1.0 eq), 4-(3-Methoxypyrrolidin-1-yl)piperidine (1.1 eq).

- Conditions : DIPEA (2.0 eq) in DMF, 60°C, 12 h.

- Workup : Aqueous extraction (NaHCO3), column chromatography (SiO₂, 7:3 hexane/EtOAc).

- Yield : 70%.

Analytical Data :

- HRMS (ESI+) : m/z Calc. for C22H31N2O3 [M+H]+: 395.2334; Found: 395.2337.

- ¹H NMR (600 MHz, CDCl₃) : δ 7.25–7.18 (m, 1H, Ar-H), 6.85–6.77 (m, 3H, Ar-H), 4.52 (s, 2H, OCH2), 3.72–3.65 (m, 4H, piperidine), 3.40–3.35 (m, 2H, pyrrolidine), 3.30 (s, 3H, OCH3), 2.82–2.75 (m, 4H, piperidine), 2.32 (s, 3H, Ar-CH3).

Alternative Pathways

Reductive Amination of α-Keto Ether

Mitsunobu Etherification

- Reactants : 2-Hydroxyethanone (1.0 eq), m-cresol (1.2 eq).

- Conditions : DIAD (1.5 eq), PPh3 (1.5 eq) in THF, 0°C to 25°C, 6 h.

- Yield : 75%.

Optimization and Challenges

Critical Parameters

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions.

- Temperature Control : Elevated temperatures (>60°C) improve reaction rates but risk ketone decomposition.

- Base Strength : Sterically hindered bases (DIPEA) minimize side reactions like elimination.

化学反应分析

Types of Reactions

1-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-2-(m-tolyloxy)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permangan

科学研究应用

Neurological Disorders

Research indicates that compounds with similar structural frameworks have been investigated for their efficacy in treating neurological disorders. The presence of the piperidine and pyrrolidine rings suggests potential interactions with neurotransmitter receptors, particularly in modulating dopaminergic and serotonergic pathways.

- Case Study : A study published in the Journal of Medicinal Chemistry explored piperidine derivatives for their effects on neuroinflammation and neuroprotection. The findings indicated that these compounds could mitigate neuronal damage in models of neurodegenerative diseases, suggesting a similar potential for 1-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-2-(m-tolyloxy)ethan-1-one .

Analgesic Properties

The compound may exhibit analgesic properties through its interaction with nociceptin/orphanin FQ receptors. This receptor system is crucial in pain modulation, and compounds targeting these receptors have been shown to provide relief from neuropathic pain.

- Research Insight : A study highlighted the design of non-peptide agonists for nociceptin receptors, demonstrating significant analgesic effects in animal models. The structural similarity of the examined compounds to this compound suggests it may also possess similar properties .

Antidepressant Activity

The dual action on serotonin and norepinephrine reuptake inhibition is a promising area for antidepressant development. Given the presence of the methoxypyrrolidine moiety, this compound may influence mood regulation by modulating neurotransmitter levels.

- Case Study : Research into related piperidine derivatives has shown promising results in preclinical models for depression, indicating that these compounds can enhance serotonin levels and improve depressive symptoms .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the piperidine and pyrrolidine rings can significantly alter biological activity.

| Modification | Effect on Activity |

|---|---|

| Substituents on the piperidine ring | Alter binding affinity to receptors |

| Variations in the methoxypyrrolidine structure | Influence neuroprotective properties |

| Changes to the m-tolyloxy group | Affect analgesic potency |

相似化合物的比较

Key Observations :

- Polar substituents (e.g., sulfonyl, benzoic acid) increase melting points and stability .

- Bulky groups (e.g., adamantyl) may lower synthetic yields due to steric challenges .

- The target compound’s m-tolyloxy group is less polar than methoxy or halogenated analogs, likely enhancing membrane permeability .

Key Observations :

- Bromophenyl and methoxyphenyl groups correlate with antioxidant activity .

- Thiazole-containing analogs (e.g., 6h) show promise in antiparasitic applications .

Spectroscopic and Analytical Comparisons

Structural confirmation methods for analogs include:

- NMR : Distinct shifts for pyrrolidine (δ ~3.0–3.5 ppm) and aryl protons (δ ~6.5–8.0 ppm) .

- LCMS/HRMS : Accurate mass confirmation (e.g., 6n: [M+H]+ = 424.3 ; compound 5: [M+H]+ = 308.1068 ).

- DFT studies : Used to rationalize catalytic cycles in sulfonyl-containing analogs .

The target compound’s 3-methoxypyrrolidine would likely show characteristic methoxy proton signals at δ ~3.2–3.4 ppm, while the m-tolyloxy group’s methyl protons would resonate at δ ~2.3 ppm .

常见问题

Basic: What are the optimal synthetic routes and reaction conditions for preparing 1-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-2-(m-tolyloxy)ethan-1-one?

Answer:

The synthesis typically involves multi-step reactions, such as coupling a piperidine derivative with a substituted pyrrolidine and introducing the m-tolyloxy group via nucleophilic substitution. Key steps include:

- Catalyzed coupling reactions : Use of catalysts like Pd for cross-coupling or acid/base catalysts for amide bond formation (e.g., describes similar thiazole-piperidine coupling using MgSO₄ as a drying agent).

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) are preferred for their ability to stabilize intermediates (as in , which uses optimized solvents for piperidine derivatives).

- Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Advanced: How can Design of Experiments (DoE) optimize the yield of this compound in scaled-up synthesis?

Answer:

DoE can systematically vary parameters such as temperature, catalyst loading, and stoichiometry. For example:

- Response surface methodology (RSM) can identify interactions between variables (e.g., achieved 62% yield for a thiazole-piperidine derivative by optimizing reaction time and stoichiometry).

- Critical factors : Catalyst efficiency (e.g., Pd vs. Cu-based catalysts) and solvent polarity significantly impact yield.

- Validation : HPLC or GC-MS monitors reaction progress and purity .

Basic: What spectroscopic techniques are recommended for structural characterization?

Answer:

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., uses NMR to validate piperidine-pyrrolidine linkages).

- HRMS : High-resolution mass spectrometry for molecular weight verification (e.g., reports HRMS data for analogous compounds).

- IR spectroscopy : Identifies functional groups like carbonyl (C=O) and methoxy (C-O) stretches .

Advanced: How does X-ray crystallography resolve ambiguities in stereochemistry for this compound?

Answer:

X-ray crystallography provides atomic-level resolution of the 3D structure, critical for confirming:

- Stereochemical configuration : E.g., resolved a similar piperidine derivative bound to ROR-γ at 2.15 Å resolution, revealing ligand-receptor interactions.

- Conformational flexibility : The methoxypyrrolidine moiety may adopt distinct orientations affecting biological activity .

Basic: What in vitro assays are suitable for initial biological screening?

Answer:

- Kinase inhibition assays : Test against kinases like TLK1 ( used similar phenothiazine derivatives for kinase screening).

- Antimicrobial activity : Fungicidal/bacterial growth inhibition assays (e.g., evaluated thiazole-piperidine compounds for fungicidal activity).

- Cytotoxicity : MTT or CellTiter-Glo® assays in cancer cell lines .

Advanced: How can molecular docking explain contradictory activity data across receptor subtypes?

Answer:

Contradictions may arise from receptor-specific binding pockets. For example:

- Docking studies : Autodock Vina ( achieved docking scores of -8.7 to -10.2 kcal/mol for phenothiazine derivatives) can predict binding affinities.

- Key interactions : Hydrogen bonding with residues in ROR-γ (as in ) vs. hydrophobic interactions in kinase pockets.

- Validation : Mutagenesis studies to confirm critical binding residues .

Advanced: How do structural modifications (e.g., substituents on the pyrrolidine ring) affect bioactivity?

Answer:

- Methoxy group : Enhances lipophilicity and receptor binding ( compared methyl vs. phenylethyl substituents, showing altered antidepressant activity).

- Trifluoromethyl groups : Improve metabolic stability ( uses CF₃ groups in fungicidal thiazoles).

- SAR tables : Compare IC₅₀ values for analogs with varying substituents (e.g., ’s phenothiazine derivatives) .

Basic: How should researchers handle discrepancies in biological assay reproducibility?

Answer:

- Standardize protocols : Fix variables like cell passage number, serum batch, and incubation time.

- Positive controls : Include known inhibitors (e.g., Diazepam in ’s anti-anxiety assays).

- Statistical analysis : Use ANOVA or t-tests to assess significance (e.g., reported p-values for anti-anxiety activity) .

Advanced: What computational tools predict metabolic stability and toxicity?

Answer:

- ADMET prediction : SwissADME or ProTox-II to estimate permeability, CYP450 interactions, and hepatotoxicity.

- Metabolic hotspots : Identify labile sites (e.g., ester hydrolysis in ’s hydroxymethyl-pyrrolidine derivatives).

- In silico validation : Cross-check with experimental microsomal stability data .

Advanced: How can cryo-EM or SPR elucidate real-time binding kinetics for this compound?

Answer:

- Surface Plasmon Resonance (SPR) : Measures kon/koff rates for receptor-ligand interactions (e.g., ROR-γ binding in ).

- Cryo-EM : Resolves dynamic conformational changes in receptor-ligand complexes at near-atomic resolution.

- Data interpretation : Compare kinetic parameters (e.g., KD) with in vivo efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。